3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 5547-00-2
VCID: VC8279409
InChI: InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
SMILES: CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 5547-00-2

Cat. No.: VC8279409

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde - 5547-00-2

Specification

CAS No. 5547-00-2
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name 3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Standard InChI Key HGWZWKWGSIPYDJ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3

Introduction

Structural and Molecular Characterization

Physicochemical Properties

Table 1 summarizes critical properties from experimental and computational studies:

PropertyValueMethod/Source
Melting Point103–105°CExperimental
Boiling Point475.6±45.0°CPredicted (QSPR)
Density1.24±0.1 g/cm³Predicted
pKa2.58±0.10Predicted
Molecular Weight271.31 g/molCalculated

The low pKa suggests weak acidity, likely originating from the aldehyde proton or morpholine nitrogen .

Synthesis and Manufacturing

Vilsmeier-Haack Formylation

Electron-rich pyrazole precursors react with chloromethyleneiminium salts (generated from DMF and POCl₃) to introduce the aldehyde group . For example:

Pyrazole derivative+ClCH=NMe2+Pyrazole-4-carbaldehyde+Byproducts\text{Pyrazole derivative} + \text{ClCH=NMe}_2^+ \rightarrow \text{Pyrazole-4-carbaldehyde} + \text{Byproducts}

Reaction conditions (temperature, time) must be optimized to avoid over-oxidation.

Mannich Reaction

Morpholine could be introduced via a Mannich-type reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde . This method is used in synthesizing morpholine-containing pyrazolones .

Cyclocondensation

Pyrazole cores are often constructed by cyclizing hydrazines with 1,3-diketones or β-keto aldehydes. For instance, 5-azido-pyrazole intermediates can react with hydrazine hydrate to form fused systems .

Reactivity and Functionalization

Aldehyde Group Reactivity

The 4-carbaldehyde moiety participates in:

  • Nucleophilic addition: With amines to form Schiff bases.

  • Condensation reactions: With active methylene compounds (e.g., malononitrile) to yield heterocyclic fused systems .

  • Reduction: To hydroxymethyl derivatives using NaBH₄ or catalytic hydrogenation.

Coordination Chemistry

Pyrazole-4-carbaldehydes act as bidentate ligands, coordinating via the aldehyde oxygen and pyrazole nitrogen. The morpholinyl group’s electron-donating effects enhance metal-ligand bond stability, relevant for catalytic complexes.

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